5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic system known for its pharmacological versatility. Its structure features:
- A pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms at positions 1, 3, 5, and 5.
- A 2-methoxyethyl substituent at position 1, which may improve solubility and metabolic stability compared to bulkier alkyl groups.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-9-8-20-14-13(15(21)19-16(20)22)12(6-7-18-14)10-2-4-11(17)5-3-10/h2-7H,8-9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKLACNNBHIDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of pyridine and pyrimidine derivatives under specific conditions to form the bicyclic core structure.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group is typically introduced through an alkylation reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines can act as inhibitors of tropomyosin-related kinases (Trk), which are implicated in cancer progression and pain sensation. Specifically, the compound has shown promise in inhibiting Trk activity, making it a candidate for targeted cancer therapies. Inhibitors of Trk may provide new avenues for treating conditions such as breast cancer and neuroblastoma .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in cell signaling pathways. For instance, it has demonstrated inhibitory effects on phosphodiesterases and tyrosine kinases, which are crucial in regulating cellular functions related to growth and differentiation . This inhibition can lead to altered signaling pathways that may suppress tumor growth or enhance apoptosis in cancer cells.
In vitro Studies
In vitro assays have shown that the compound significantly inhibits the proliferation of various cancer cell lines at nanomolar concentrations. For example, studies involving breast cancer cell lines demonstrated a reduction in cell viability and increased apoptosis when treated with this compound .
In vivo Studies
Animal models have been utilized to assess the efficacy of 5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in tumor-bearing mice. Results indicated a marked decrease in tumor size compared to control groups treated with vehicle alone. These findings support the potential of this compound as an effective therapeutic agent against certain types of cancer .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Trends :
- Chlorophenyl Position : 4-Cl substituents (as in the target compound) generally improve receptor binding compared to 2-Cl or 3-Cl due to reduced steric clashes .
- Methoxyethyl vs. Methyl : The 2-methoxyethyl chain in the target compound may confer better pharmacokinetics than smaller alkyl groups (e.g., methyl) by reducing metabolic degradation .
Thieno[2,3-d]pyrimidine Analogs
Replacing the pyridine ring with a thiophene (thieno[2,3-d]pyrimidine) alters electronic properties and bioactivity:
Comparison :
- Thieno analogs exhibit stronger antimicrobial activity but lower solubility due to sulfur’s hydrophobicity .
Biological Activity
Overview
5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which is recognized for its diverse biological activities and therapeutic potential. The compound features a unique bicyclic structure that includes a fused pyridine and pyrimidine ring system. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to interact with various molecular targets:
- Inhibition of eEF-2K : This compound has demonstrated inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator in protein synthesis. Studies indicate that it can significantly reduce eEF-2K activity in specific cancer cell lines (e.g., MDA-MB-231 breast cancer cells) with an IC50 value around 420 nM for related compounds .
- Tyrosine Kinase Inhibition : The compound's structure suggests potential activity against tyrosine kinases, which are vital in various signaling pathways associated with cell growth and differentiation .
Therapeutic Applications
This compound is being investigated for several therapeutic applications:
- Antitumor Activity : Due to its inhibitory effects on eEF-2K, the compound shows promise as an antitumor agent by potentially disrupting cancer cell proliferation .
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity, although further research is needed to confirm these effects and elucidate the underlying mechanisms.
- CNS Depressive Activities : Investigations into the central nervous system effects indicate potential applications in treating conditions associated with CNS depression.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrido Core : Condensation reactions between pyridine and pyrimidine derivatives.
- Introduction of Functional Groups : Utilizing palladium-catalyzed cross-coupling reactions for the introduction of the 4-chlorophenyl group and alkylation reactions for adding the 2-methoxyethyl group.
Biological Evaluation
A series of biological evaluations have been conducted to assess the efficacy of this compound:
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| This compound | eEF-2K | 420 | MDA-MB-231 |
| Related Derivative | eEF-2K | 930 | MDA-MB-231 |
These findings highlight the compound's potential as a selective inhibitor in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves multi-step pathways, including condensation and cyclization reactions. Key steps include:
- Step 1 : Alkylation of the pyridopyrimidine core with 2-methoxyethyl halides under reflux in polar aprotic solvents (e.g., acetonitrile) at 60–80°C .
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled pH (7–9) to minimize side reactions .
- Critical Parameters : Temperature control (±2°C) and solvent purity (>99%) are essential to achieve yields >70%. Thin-layer chromatography (TLC) is used to monitor intermediate formation .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- X-ray Crystallography : Resolves the planar configuration of the pyridopyrimidine core and dihedral angles between aromatic rings, critical for understanding electronic properties .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyethyl at N1, chlorophenyl at C5) and confirms regioselectivity .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, methoxy) influence biological activity and target binding?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl Group : Enhances hydrophobic interactions with enzyme active sites (e.g., kinases), increasing binding affinity by 2–3 fold compared to unsubstituted analogs .
- Methoxyethyl Chain : Improves solubility (logP reduction by 0.5–1.0 units) and mitigates metabolic degradation via steric hindrance .
- Experimental Validation : Competitive inhibition assays (IC₅₀) and molecular docking (AutoDock Vina) correlate substituent effects with activity .
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Confirm activity using fluorescence polarization (binding) and cell-based viability assays (e.g., MTT) to rule out assay-specific artifacts .
- Buffer Optimization : Test multiple pH conditions (6.5–7.5) and ionic strengths to identify false negatives caused by aggregation .
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with readouts .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s QikProp to predict ADME properties (e.g., CYP450 metabolism hotspots at the methoxyethyl group) .
- Molecular Dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) to prioritize analogs with reduced off-target effects .
Q. What advanced techniques assess thermal stability and degradation kinetics?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (>200°C indicates suitability for long-term storage) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways via HPLC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
